2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine
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Overview
Description
It is a key intermediate in the citric acid cycle, which is fundamental to all aerobic organisms . The second compound, 1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzoc
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars by Aspergillus niger . The industrial production involves the use of molasses or corn steep liquor as substrates, with the fermentation process optimized for high yield .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine can be synthesized through a multi-step organic synthesis process. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the formation of the desired spiro compound .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong acids, bases, and oxidizing agents . Major products formed from these reactions include aconitic acid, isocitric acid, and oxaloacetic acid .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine can undergo reactions such as nucleophilic substitution, electrophilic addition, and cyclization . The specific reagents and conditions depend on the desired transformation and the functional groups present in the molecule .
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in the food and beverage industry as a flavoring agent and preservative . It also plays a crucial role in biochemistry as an intermediate in the citric acid cycle . Additionally, it is used in the pharmaceutical industry for the formulation of various medications .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocIt may also be used in materials science for the synthesis of novel polymers and in organic chemistry for the study of spiro compounds .
Mechanism of Action
2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by participating in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP . The molecular targets include enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase .
The mechanism of action of 1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, which may include receptors, enzymes, or other proteins . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-hydroxypropane-1,2,3-tricarboxylic acid is similar to other tricarboxylic acids such as isocitric acid, aconitic acid, and trimesic acid . its unique role in the citric acid cycle and its widespread use in various industries make it distinct .
1-(2’-methoxyspiro[1,3-dioxolane-2,11’-6H-benzocbenzoxepine]-4-yl)-N,N-dimethylmethanamine can be compared to other spiro compounds, such as spiro[cyclohexane-1,2’-indene] and spiro[cyclopentane-1,2’-indene] .
Properties
CAS No. |
64036-54-0 |
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Molecular Formula |
C26H31NO11 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H23NO4.C6H8O7/c1-21(2)11-16-13-24-20(25-16)17-7-5-4-6-14(17)12-23-19-9-8-15(22-3)10-18(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,16H,11-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
IBCWSCSWYMNIQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=C2C=C(C=C4)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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